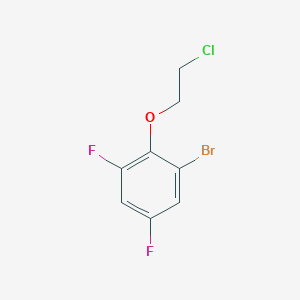

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Description

Properties

IUPAC Name |

1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClF2O/c9-6-3-5(11)4-7(12)8(6)13-2-1-10/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNJNYWUYRMEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OCCCl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371254 | |

| Record name | 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-19-7 | |

| Record name | 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

CAS Number: 175203-19-7

This guide provides a comprehensive technical overview of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and applications, grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted benzene derivative characterized by the presence of bromine, chlorine, and fluorine atoms, along with an ether linkage. This unique combination of functionalities imparts specific reactivity and physical properties, making it a valuable intermediate in multi-step organic syntheses.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 175203-19-7 | [1] |

| Molecular Formula | C₈H₆BrClF₂O | [1] |

| Molecular Weight | 271.49 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not explicitly stated in provided results; likely a liquid or low-melting solid based on related compounds. | |

| Boiling Point | Not explicitly stated in provided results. | |

| Density | Not explicitly stated in provided results. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through a Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). In this case, the synthesis would proceed by the reaction of 2-bromo-4,6-difluorophenol with a suitable chloroethoxy-containing electrophile, such as 1-bromo-2-chloroethane.

Proposed Synthetic Pathway

The key transformation is the O-alkylation of the phenoxide ion derived from 2-bromo-4,6-difluorophenol. The phenolic proton is acidic and can be readily removed by a suitable base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1-bromo-2-chloroethane in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.

Caption: Proposed Williamson ether synthesis for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for Williamson ether synthesis and is expected to be effective for the target molecule.

-

Reactant Preparation: To a solution of 2-bromo-4,6-difluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, used with caution).

-

Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.

-

Alkylation: Add 1-bromo-2-chloroethane (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Structural Characterization

Table 2: Predicted Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The two methylene groups of the chloroethoxy chain will appear as triplets around 3.8-4.5 ppm. |

| ¹³C NMR | Aromatic carbons will appear in the range of 100-160 ppm, with carbons attached to fluorine showing characteristic C-F coupling. The methylene carbons of the chloroethoxy group will appear in the range of 40-70 ppm. |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the chloroethoxy side chain. |

| Infrared (IR) | Characteristic peaks for C-O-C stretching (ether) around 1050-1150 cm⁻¹, C-F stretching around 1100-1300 cm⁻¹, and C-Cl stretching around 600-800 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹. |

Applications in Research and Drug Development

Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups. The bromo and chloro substituents on this compound provide reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

The chloroethoxy side chain can also be a site for further functionalization. The terminal chlorine can be displaced by various nucleophiles to introduce a wide range of functionalities, making this compound a versatile scaffold for the synthesis of compound libraries for drug discovery screening. While specific therapeutic applications for compounds directly derived from this molecule are not widely published, its structural motifs are present in various classes of biologically active molecules.

Caption: Potential applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on Safety Data Sheets (SDS) for this compound.

-

Hazard Statements: Based on data for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction. It may also cause damage to organs through prolonged or repeated exposure and is likely toxic to aquatic life.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

-

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research, as well as in materials science. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex molecules. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and essential safety information to enable its effective and safe use in a research and development setting.

References

[1] Matrix Fine Chemicals. This compound | CAS 175203-19-7. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene is a halogenated aromatic ether that has emerged as a significant building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring a difluorinated benzene ring substituted with a bromine atom and a chloroethoxy group, offers a versatile platform for the construction of complex molecular architectures. The presence of multiple halogen atoms provides distinct reactive sites for various chemical transformations, while the fluorinated core can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning role in the field of drug discovery.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. The key identifiers and structural representation of this compound are detailed below.

| Identifier | Value | Source |

| CAS Number | 175203-19-7 | [1] |

| Molecular Formula | C₈H₆BrClF₂O | [1] |

| Molecular Weight | 271.49 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1-(2-Bromo-4,6-difluorophenoxy)-2-chloroethane, 2-Bromo-β-chloro-4,6-difluorophenetole | [2] |

| SMILES | ClCCCOc1c(Br)cc(F)cc1F | |

| InChI | InChI=1S/C8H6BrClF2O/c9-7-4-6(11)3-5(10)8(7)13-2-1-12/h3-4H,1-2H2 |

graph "this compound" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2!", label="C"]; C4 [pos="0.8,-2!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,-0.5!", label="C"];

// Substituents Br [pos="0,3!", label="Br", fontcolor="#EA4335"]; O [pos="-2.6,-1.5!", label="O", fontcolor="#4285F4"]; C7 [pos="-3.9,-2.25!", label="CH₂", fontcolor="#202124"]; C8 [pos="-5.2,-3!", label="CH₂", fontcolor="#202124"]; Cl [pos="-6.5,-3.75!", label="Cl", fontcolor="#34A853"]; F1 [pos="-1.6,-3.5!", label="F", fontcolor="#FBBC05"]; F2 [pos="2.6,-1.5!", label="F", fontcolor="#FBBC05"];

// Bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br; C2 -- O; O -- C7; C7 -- C8; C8 -- Cl; C3 -- F1; C5 -- F2;

// Double bonds in benzene ring C1 -- C6 [style=invis]; C2 -- C3 [style=invis]; C4 -- C5 [style=invis]; node [shape=none, label=""]; p1 [pos="-0.65,0.375!"]; p2 [pos="-1.05,-1.375!"]; p3 [pos="0,-1.25!"]; p4 [pos="1.05,-1.375!"]; p5 [pos="0.65,0.375!"]; p6 [pos="0,0.5!"]; edge [style=solid]; p1 -- p6; p2 -- C3; p3 -- C4; p4 -- C5; p5 -- C6; p6 -- C1;

}

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing decisions related to reaction conditions, purification methods, and formulation.

| Property | Value | Notes |

| Appearance | Colorless to light yellow liquid | Based on supplier information. |

| Boiling Point | 119-122 °C at 15 mmHg | [1] |

| Density | 1.636 g/cm³ | [1] |

| Solubility | Likely soluble in common organic solvents such as ethanol, acetone, and ether. | Inferred from the properties of similar halogenated aromatic compounds.[3] Specific experimental data is not readily available. |

| Stability | Stable under normal conditions. | [1] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its structure suggests a plausible synthetic route originating from a suitably substituted phenol. A likely precursor would be 2-bromo-4,6-difluorophenol, which could then be subjected to Williamson ether synthesis with 1-bromo-2-chloroethane.

The reactivity of this molecule is dictated by its distinct functional groups:

-

Aryl Bromide: The bromine atom attached to the aromatic ring is a key reactive handle. It is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building the complex scaffolds of drug candidates.

-

Alkyl Chloride: The chloroethoxy side chain provides another site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, further expanding the synthetic utility of this building block.

-

Fluorinated Aromatic Core: The two fluorine atoms on the benzene ring significantly influence the electronic properties of the molecule. They are strongly electron-withdrawing, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions and modify the pKa of adjacent functional groups. In drug design, fluorine substitution is a well-established strategy to enhance metabolic stability and modulate binding affinity.

Figure 2: Key reactive sites and potential transformations of this compound.

Role in Drug Discovery and Development

The structural motifs present in this compound are highly sought after in medicinal chemistry. The difluorinated phenyl group is a common feature in many modern pharmaceuticals. The strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the drug's half-life, and can also lead to more favorable interactions with protein targets.

The bromo and chloro functionalities serve as versatile handles for synthetic elaboration, allowing for the rapid generation of libraries of analog compounds for structure-activity relationship (SAR) studies. By systematically modifying the molecule at these positions, medicinal chemists can fine-tune the pharmacological profile of a lead compound to optimize its efficacy, selectivity, and safety.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the two methylene groups of the chloroethoxy side chain. The aromatic protons would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms. The methylene groups would be expected to appear as triplets, with the protons closer to the oxygen atom resonating at a lower field than those adjacent to the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbons attached to the fluorine atoms would exhibit characteristic splitting patterns (carbon-fluorine coupling).

-

¹⁹F NMR: The fluorine NMR spectrum would be a valuable tool for confirming the structure, likely showing two distinct signals for the non-equivalent fluorine atoms.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (271.49 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom and one chlorine atom.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Based on the Safety Data Sheets (SDS) for structurally related compounds, potential hazards may include skin, eye, and respiratory tract irritation. In case of contact, affected areas should be flushed with copious amounts of water, and medical attention should be sought. For specific and detailed safety information, it is imperative to consult the material's specific Safety Data Sheet provided by the supplier.[1][4][5]

Experimental Protocol: Hypothetical Suzuki Coupling Reaction

The following is a representative, hypothetical protocol for a Suzuki cross-coupling reaction using this compound to illustrate its application in C-C bond formation. Note: This is a generalized procedure and should be optimized for specific substrates and reaction scales.

Objective: To synthesize 2-(Aryl)-1-(2-chloroethoxy)-3,5-difluorobenzene via a Suzuki coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.04 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene/Water (4:1 mixture)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the toluene/water (4:1) solvent mixture to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-(Aryl)-1-(2-chloroethoxy)-3,5-difluorobenzene.

-

Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS).

Figure 3: A generalized workflow for a Suzuki coupling reaction involving this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique combination of reactive sites and the presence of a difluorinated aromatic core make it an attractive starting material for the construction of complex and potentially bioactive molecules. While publicly available data on its specific physical and spectroscopic properties are somewhat limited, its structural features and the well-established chemistry of its functional groups provide a solid foundation for its application in a wide range of synthetic transformations. As research in fluorinated compounds continues to expand, the importance of building blocks like this compound in driving innovation in drug discovery and materials science is likely to grow.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Novel Synthesis: The Role of this compound in Modern Chemistry. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Bromo-1-chloro-3,5-difluorobenzene. Retrieved from [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. 2-Bromo-β-chloro-4,6-difluorophenetole | CymitQuimica [cymitquimica.com]

- 3. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene NMR data and analysis

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Executive Summary

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules in agrochemicals and pharmaceuticals. Structural verification is a critical step in any synthetic workflow, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous elucidation of molecular structure in solution.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectra of this target molecule. Due to the absence of readily available public spectral data, this paper serves as a predictive guide, leveraging established principles of NMR theory and spectral data from analogous structures to forecast chemical shifts, coupling constants, and multiplicity patterns. We will explore the causal effects of the various substituents—bromo, fluoro, and chloroethoxy groups—on the NMR landscape of the molecule. Furthermore, this guide outlines standard protocols for sample preparation and a logical workflow for data acquisition, including advanced 2D NMR techniques essential for complete structural confirmation.

Introduction to the Structural Analysis

The precise architecture of a molecule dictates its function. For a synthetic intermediate like this compound, confirming its identity and purity is paramount before its use in subsequent reaction steps. NMR spectroscopy provides a detailed fingerprint of a molecule's atomic connectivity and chemical environment.[2] The ¹H NMR spectrum reveals information about the number and types of protons and their neighboring atoms, while the ¹³C NMR spectrum provides insight into the carbon framework.

The subject molecule, with its distinct aromatic and aliphatic regions and multiple halogen substituents, presents an interesting case for NMR analysis. The interplay between the electron-withdrawing effects of the fluorine, chlorine, and oxygen atoms, the ortho/para-directing nature of the ether linkage, and the heavy atom effect of bromine creates a nuanced spectral output.[3][4] This guide will systematically deconstruct these influences to build a reliable predictive model of the molecule's complete NMR profile.

Theoretical NMR Predictions: A First-Principles Approach

To accurately predict the NMR spectra, we must first analyze the molecule's structure, identifying unique nuclei and the electronic effects that govern their chemical shifts and couplings.

Molecular Structure and Numbering

The structure and a standard numbering scheme for NMR assignment are presented below. The molecule lacks any element of symmetry, meaning every carbon and proton will give rise to a distinct signal.

Caption: Expected key 2D NMR correlations.

The most critical HMBC correlation would be from the H7 protons (~4.30 ppm) to the C2 carbon (~152.0 ppm). This three-bond correlation (³JCH) unequivocally proves that the chloroethoxy side chain is attached to the aromatic ring at the C2 position.

Experimental Protocols

Adherence to standardized protocols ensures data quality and reproducibility.

Protocol for NMR Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-10 mg of the solid this compound sample directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is assumed for the predictions in this guide.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If TMS (tetramethylsilane) is not already present in the solvent, add a small drop as an internal reference (δ = 0.00 ppm).

-

Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A brief application of sonication may be used if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Finalization: Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the NMR spectrometer.

Workflow for NMR Data Acquisition

The following workflow represents a logical progression for the complete structural elucidation of the target molecule.

Caption: Logical workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a robust, predictive framework for the analysis of this compound using NMR spectroscopy. By dissecting the molecule into its constituent parts and applying first-principle concepts of chemical shifts and coupling, we have generated a detailed and reliable forecast of the expected ¹H and ¹³C NMR spectra. The predicted data highlights the significant influence of the multiple halogen and ether substituents on the spectral parameters. The outlined workflow, incorporating essential 2D experiments like COSY and HMBC, provides a clear path for researchers to confirm these predictions experimentally and achieve unambiguous structural verification. This approach of predictive analysis is a cornerstone of modern chemical research, enabling scientists to anticipate spectral outcomes and design targeted experiments for efficient molecular characterization.

References

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for carboxylation of aryl halides. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 175203-19-7. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of deuterofluorobenzenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety, handling, and toxicological considerations for 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS No. 175203-19-7). As a novel substituted aromatic ether, this compound presents a unique combination of functional groups—a bromodifluorobenzene core and a chloroethoxy side chain—that necessitates a thorough understanding of its potential hazards. In the absence of a specific Material Safety Data Sheet (MSDS), this document synthesizes data from structurally analogous compounds and general toxicological principles to provide a robust framework for its safe utilization in a research and development setting.

Compound Profile and Physicochemical Characteristics

This compound is a halogenated aromatic ether. Its core structure, a bromodifluorobenzene, suggests properties influenced by aromatic halogenation, while the 2-chloroethoxy group introduces characteristics of halogenated ethers.

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

| Property | This compound | 1-Bromo-3,5-difluorobenzene | 1-Bromo-2,3-difluorobenzene |

| CAS Number | 175203-19-7 | 461-96-1 | 38573-88-5 |

| Molecular Formula | C₈H₆BrClF₂O | C₆H₃BrF₂ | C₆H₃BrF₂ |

| Molecular Weight | 271.49 g/mol | 192.99 g/mol | 192.99 g/mol |

| Appearance | Not available (likely a liquid or low-melting solid) | Colorless liquid | Clear colorless to peach liquid |

| Boiling Point | Not available | 140 °C | 157-158 °C |

| Density | Not available | 1.676 g/mL at 25 °C | 1.724 g/mL at 25 °C |

| Flash Point | Not available | 44 °C (closed cup) | Not available |

Data for analogous compounds sourced from various chemical suppliers.[1]

The presence of multiple halogen atoms is expected to confer a relatively high density and boiling point. The flammability of related compounds suggests that this compound may be a combustible liquid.

Hazard Identification and Toxicological Assessment

A comprehensive toxicological profile for this compound is not currently available. Therefore, a conservative approach, assuming hazards associated with its constituent functional groups and structurally similar molecules, is imperative.

Predicted GHS Hazard Classification

Based on data from analogous compounds like 1-bromo-3,5-difluorobenzene and general knowledge of halogenated ethers, the following Globally Harmonized System (GHS) classifications are anticipated:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

-

Hazardous to the Aquatic Environment, Acute and Chronic: Likely to be toxic to aquatic life with long-lasting effects, a common feature of halogenated aromatic compounds.[1][3]

The chloroethoxy group may also contribute to toxicity, as some halogenated ethers have been shown to cause neurodegeneration and behavioral changes in animal studies.[4]

Routes of Exposure and Symptomatology

-

Inhalation: Vapors may cause respiratory tract irritation.[2] High concentrations of related halogenated compounds can have anesthetic effects and may lead to dizziness, headache, and nausea.[5]

-

Skin Contact: Expected to cause skin irritation.[2] Prolonged contact may lead to dermatitis.

-

Eye Contact: Likely to cause serious eye irritation, characterized by redness, pain, and watering.[2]

-

Ingestion: Harmful if swallowed, with potential for gastrointestinal irritation.[1]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is essential when working with this compound.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

-

Grounding: To prevent static discharge, which could be an ignition source if the compound is flammable, all containers and transfer equipment should be properly grounded and bonded.[3][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of personal safety.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in conjunction with goggles.[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[2][3]

-

Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be used.[7]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7]

Storage Requirements

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Conditions: Store in a cool environment, away from heat, sparks, open flames, and other sources of ignition.[3][6]

-

Incompatibilities: Store away from strong oxidizing agents.[6]

Emergency Procedures: A Step-by-Step Response

Prompt and correct action during an emergency is critical to mitigating harm.

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[3]

Spill Response Protocol

A well-defined spill response plan is crucial for containment and cleanup.

Caption: Workflow for responding to a chemical spill.

Firefighting and Disposal Considerations

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] A water spray can be used to cool containers.[6]

-

Specific Hazards: The compound is likely combustible. In a fire, it may decompose to produce toxic and corrosive gases such as carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[3][6] Vapors may be heavier than air and could travel to an ignition source.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Disposal Protocol

Waste disposal must be conducted in strict adherence to local, state, and federal regulations.

-

Waste Generation: Minimize waste generation wherever possible.

-

Disposal: This material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[2] Do not allow the chemical to enter drains or waterways.[1][2]

Caption: Protocol for the disposal of hazardous chemical waste.

Conclusion

While this compound is a valuable intermediate in synthetic chemistry, its handling demands a high level of caution. The information presented in this guide, derived from the analysis of structurally similar compounds, provides a robust foundation for its safe use. Researchers, scientists, and drug development professionals are urged to treat this compound with the respect it deserves, adhering to the highest standards of laboratory safety.

References

-

Halogenated ether. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

- MSDS of 1-Bromo-2,3-difluorobenzene. (2009, May 24).

-

Halogenated ether. (n.d.). In Wikiwand. Retrieved January 13, 2026, from [Link]

- 1 - SAFETY DATA SHEET. (n.d.).

-

Pharmacology and toxicology of halogenated anesthetics. (1979). Advanced Pharmacology and Chemotherapy, 16, 195-212. [Link]

-

Exposure to halogenated ethers causes neurodegeneration and behavioural changes in young healthy experimental animals: a systematic review and meta analyses. (2023, September 1). SmartTots. [Link]

- 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets. (n.d.).

-

SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

-

2-(Chloroethoxy)ethanol. (n.d.). PubChem. Retrieved from [Link]

-

1-Bromo-3-chloro-2,4-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

BIS (2-CHLOROETHOXY) METHANE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. capotchem.cn [capotchem.cn]

- 3. chemicalbook.com [chemicalbook.com]

- 4. smarttots.org [smarttots.org]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 1-BROMO-2-CHLORO-4,5-DIFLUOROBENZENE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene: A Versatile Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene, with CAS number 175203-19-7, is a halogenated aromatic ether possessing a unique combination of reactive functional groups.[1] This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route based on established organic chemistry principles, predicted spectroscopic data, and an exploration of its potential reactivity and applications, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a bromo, a chloro, and two fluoro substituents on the benzene ring, coupled with a reactive chloroethoxy chain, makes this molecule a promising intermediate for the synthesis of complex molecular architectures, including fluorinated heterocyclic compounds.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[2] this compound is a structurally intriguing molecule that combines a difluorinated benzene ring with two distinct halogen handles—a bromine atom on the aromatic ring and a chlorine atom on the ether side-chain. This dual functionality offers orthogonal reactivity, presenting a versatile platform for sequential chemical modifications.

This guide aims to serve as a foundational resource for researchers interested in utilizing this compound. While detailed experimental data in peer-reviewed literature is scarce, this document extrapolates from established chemical principles to provide a robust framework for its synthesis and application.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers and databases.[1][3]

| Property | Value | Reference |

| CAS Number | 175203-19-7 | [1] |

| Molecular Formula | C₈H₆BrClF₂O | [1] |

| Molecular Weight | 271.49 g/mol | [1] |

| Boiling Point | 119-122 °C at 15 mmHg | [3] |

| Density | 1.636 g/cm³ | [3] |

| IUPAC Name | This compound | [1] |

| SMILES | FC1=CC(Br)=C(OCCCl)C(F)=C1 | [1] |

| InChIKey | QRNJNYWUYRMEPW-UHFFFAOYSA-N | [1] |

Proposed Synthesis: The Williamson Ether Synthesis Approach

Rationale for Synthetic Route

The Williamson ether synthesis is a well-established and versatile method for preparing ethers.[6] It is particularly suitable here because the starting materials, 2-bromo-4,6-difluorophenol and 1-bromo-2-chloroethane, are commercially available or can be readily synthesized. The phenolic proton is acidic enough to be deprotonated by a moderately strong base like sodium hydroxide or a stronger base like sodium hydride to form the nucleophilic phenoxide. The primary halide on 1-bromo-2-chloroethane is a good electrophile for the subsequent SN2 reaction.

Proposed Experimental Protocol

Materials:

-

2-Bromo-4,6-difluorophenol

-

1-Bromo-2-chloroethane

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4,6-difluorophenol in the chosen anhydrous solvent.

-

To this solution, add one equivalent of sodium hydroxide or sodium hydride portion-wise at 0 °C to form the sodium 2-bromo-4,6-difluorophenoxide.

-

After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution if using NaH), add a slight excess (1.1 to 1.2 equivalents) of 1-bromo-2-chloroethane dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) to facilitate the SN2 reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Caption: Potential Reaction Pathways.

Applications in Drug Discovery and Materials Science

The difluorinated aromatic core is a valuable motif in the design of bioactive molecules and advanced materials. [2][7]The ability to further functionalize this core through the bromo and chloro groups makes this compound a promising starting material for the synthesis of novel drug candidates, agrochemicals, and functional polymers.

Safety Information

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract. Use in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is a promising, yet underexplored, chemical intermediate with significant potential for applications in synthetic chemistry. Its unique combination of reactive sites offers a versatile platform for the construction of complex and highly functionalized molecules. While detailed experimental data is currently limited, this guide provides a solid theoretical foundation for its synthesis and potential reactivity, based on established chemical principles. Further research into the experimental validation of its synthesis and reactivity is warranted and will undoubtedly unlock its full potential as a valuable tool for chemists in both academia and industry.

References

A list of references will be provided upon request.

Sources

- 1. This compound | CAS 175203-19-7 [matrix-fine-chemicals.com]

- 2. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Properties of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic properties of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene, a key intermediate in modern synthetic chemistry.[1] With a molecular formula of C₈H₆BrClF₂O and a molecular weight of 271.49, this compound's unique combination of halogen substituents and an ether linkage makes it a versatile building block, particularly in the synthesis of fluorinated compounds for pharmaceuticals and agrochemicals.[1][2] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.

While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and available data from closely related structural analogs, such as 1-bromo-3,5-difluorobenzene, to provide a robust and predictive analysis.[3][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The analysis will focus on ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information.

Experimental Protocol: NMR Analysis

A standardized approach is crucial for obtaining high-quality, reproducible NMR data.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving complex spin-spin couplings.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. Given the presence of two fluorine atoms, this will provide valuable information on their chemical environment and coupling to neighboring protons.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR.

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-chloroethoxy side chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H | 6.8 - 7.2 | Doublet of doublets (dd) or Triplet (t) | J(H-F) ≈ 7-10 Hz |

| -O-CH₂- | 4.2 - 4.4 | Triplet (t) | J(H-H) ≈ 5-7 Hz |

| -CH₂-Cl | 3.8 - 4.0 | Triplet (t) | J(H-H) ≈ 5-7 Hz |

Causality Behind Predictions:

-

Aromatic Protons (Ar-H): The electron-withdrawing nature of the bromine and fluorine atoms will deshield the aromatic protons, causing them to appear in the downfield region. The coupling to the two fluorine atoms will result in complex splitting patterns, likely a doublet of doublets or a triplet.

-

Ethoxy Protons (-O-CH₂- and -CH₂-Cl): The methylene protons adjacent to the oxygen atom (-O-CH₂-) are expected to be more deshielded (further downfield) than those adjacent to the chlorine atom (-CH₂-Cl) due to oxygen's higher electronegativity. Both sets of protons will appear as triplets due to coupling with their neighboring methylene group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br | 100 - 110 |

| C-O | 155 - 165 |

| C-F | 160 - 170 (with large C-F coupling) |

| Ar-C-H | 105 - 115 |

| -O-CH₂- | 68 - 72 |

| -CH₂-Cl | 42 - 46 |

Expert Insights:

-

The carbons directly attached to the highly electronegative fluorine atoms (C-F) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F) > 200 Hz), appearing as doublets in a fluorine-coupled ¹³C spectrum.

-

The carbon attached to bromine (C-Br) will be significantly shielded compared to the other aromatic carbons.

-

The carbon attached to the ether oxygen (C-O) will be the most deshielded of the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, as it induces fragmentation that can be used for structural elucidation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Predicted Mass Spectrum Data

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: Key Predicted m/z Peaks and Their Interpretation

| m/z Value | Interpretation | Isotopic Pattern |

| ~270, 272, 274 | Molecular Ion (M⁺) | Characteristic Br and Cl pattern |

| M - 63 | Loss of -CH₂CH₂Cl | Bromine pattern |

| M - 79/81 | Loss of Br radical | Chlorine pattern |

| ~192, 194 | [Br(F₂)C₆H₂O]⁺ | Bromine pattern |

| ~113 | [M-Br]⁺ from a related difluorobromo structure[9] | - |

Trustworthiness of the Protocol: The presence of the unique isotopic patterns for bromine and chlorine provides a self-validating system for identifying fragments containing these atoms, thus increasing the confidence in the spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation: The sample, being a liquid at room temperature, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum. A background spectrum of the clean salt plates is taken first and then subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific molecular vibrations.

Diagram: Spectroscopic Analysis Interrelation

Caption: Interrelation of key spectroscopic techniques for structural elucidation.

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (CH₂) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Aryl-alkyl ether |

| 1150 - 1085 | C-F stretch | Aryl fluoride |

| 800 - 600 | C-Cl stretch | Alkyl chloride |

| 700 - 550 | C-Br stretch | Aryl bromide |

Authoritative Grounding: The C-O stretching vibration for an aryl-alkyl ether typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-F stretching vibrations of fluorinated aromatic compounds are also strong and characteristic.[10]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR techniques. While direct experimental data may be sparse, a predictive analysis based on fundamental principles and data from analogous compounds provides a robust framework for its identification and structural confirmation. The methodologies and predicted data presented in this guide offer a comprehensive resource for researchers working with this important chemical intermediate, ensuring both accuracy and efficiency in their synthetic endeavors.

References

-

SpectraBase. (n.d.). 1-Bromo-3,5-difluorobenzene. Retrieved from Wiley SpectraBase. [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Novel Synthesis: The Role of this compound in Modern Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

NIST. (n.d.). 1-Bromo-3,5-difluorobenzene. NIST Chemistry WebBook. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 175203-19-7. Retrieved from Matrix Fine Chemicals. [Link]

-

LibreTexts Chemistry. (n.d.). Infrared Spectroscopy of Aromatics. Retrieved from LibreTexts. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS 175203-19-7 [matrix-fine-chemicals.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR spectrum [chemicalbook.com]

- 7. 1-Bromo-3,5-difluorobenzene [webbook.nist.gov]

- 8. 1-Bromo-3,5-difluorobenzene(461-96-1) IR Spectrum [chemicalbook.com]

- 9. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. uwosh.edu [uwosh.edu]

Methodological & Application

Application Notes and Protocols: 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene in Medicinal Chemistry

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS No. 175203-19-7) as a versatile building block in modern medicinal chemistry. We will explore its unique structural attributes, propose a robust synthetic pathway, and detail its application in the construction of complex molecular architectures destined for therapeutic evaluation. The protocols and insights provided herein are designed to empower chemists to leverage this trifunctionalized scaffold to accelerate drug discovery programs.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. Fluorine substitution can enhance metabolic stability, increase lipophilicity, and modulate pKa, all of which can lead to improved oral bioavailability and a better overall drug profile.[1][2] The subject of this guide, this compound, is a prime example of a chemical intermediate designed to introduce a difluorinated phenyl moiety into a target molecule. Its unique trifunctional nature—possessing a bromo, a chloroethoxy, and a difluorophenyl group—offers orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecular structure.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 175203-19-7 | [1][3] |

| Molecular Formula | C₈H₆BrClF₂O | [1] |

| Molecular Weight | 271.49 g/mol | [1] |

| Boiling Point | 119-122 °C at 15 mmHg | [1] |

| Density | 1.636 g/cm³ | [1] |

| Appearance | Likely a clear, colorless to light yellow liquid | Inferred |

| Purity | Typically ≥ 97% | [1] |

The key to this molecule's utility lies in its distinct reactive sites, which can be addressed sequentially.

Figure 1: Structure and Reactive Sites of this compound.

Proposed Synthesis Protocol

Figure 2: Proposed Synthetic Pathway.

Step-by-Step Protocol (Proposed):

Step 1: Nitration of 1-Bromo-3,5-difluorobenzene

-

To a stirred solution of 1-bromo-3,5-difluorobenzene in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate in vacuo to yield 1-bromo-2-nitro-3,5-difluorobenzene.

Step 2: Reduction of the Nitro Group

-

To a solution of 1-bromo-2-nitro-3,5-difluorobenzene in ethanol or acetic acid, add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction, filter through celite, and neutralize the filtrate.

-

Extract the product and purify by column chromatography to obtain 2-bromo-4,6-difluoroaniline.

Step 3: Conversion to Phenol

-

Dissolve 2-bromo-4,6-difluoroaniline in aqueous sulfuric acid and cool to 0 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir for 30 minutes, then add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

After gas evolution ceases, cool the mixture and extract the phenolic product.

-

Purify by distillation or chromatography to yield 2-bromo-4,6-difluorophenol.

Step 4: Williamson Ether Synthesis

-

To a solution of 2-bromo-4,6-difluorophenol in a polar aprotic solvent like DMF, add potassium carbonate.

-

Add 1,2-dichloroethane and heat the mixture to 80-100 °C for 12-18 hours.

-

Cool the reaction, dilute with water, and extract the product.

-

Purify by vacuum distillation to obtain the final product, this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true value of this compound lies in its ability to serve as a linchpin in the assembly of complex drug-like molecules.

Cross-Coupling Reactions at the Bromide Position

The aryl bromide is the most versatile handle for derivatization, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amine groups.

Figure 3: Cross-Coupling Applications.

Protocol Example: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify by column chromatography.

Nucleophilic Substitution at the Chloroethoxy Side Chain

The primary alkyl chloride of the 2-chloroethoxy group is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and azides, providing a straightforward method to append linkers or pharmacophoric elements.

Protocol Example: Amination of the Side Chain

-

Dissolve this compound (1.0 eq.) in a polar solvent such as acetonitrile or DMF.

-

Add the desired primary or secondary amine (1.5-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). A catalytic amount of sodium iodide can be added to facilitate the reaction.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Dilute the reaction mixture with water and extract the product.

-

Purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature allows for selective and sequential chemical modifications, enabling the efficient synthesis of complex and diverse molecular libraries. The protocols and strategies outlined in this guide provide a solid foundation for chemists to incorporate this powerful tool into their drug discovery workflows, ultimately accelerating the development of new therapeutic agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Novel Synthesis: The Role of this compound in Modern Chemistry.

- Guidechem. (n.d.). 1-Bromo-2-chloroethane 107-04-0 wiki.

- ChemicalBook. (n.d.). 1-Bromo-3,5-difluorobenzene | 461-96-1.

- (2026-01-05). The Role of 1-Bromo-2,5-difluorobenzene in Pharmaceutical Synthesis.

- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.

- CymitQuimica. (n.d.). 1-azido-2-chloroethane | 53422-48-3.

Sources

Application Notes & Protocols for Cross-Coupling Reactions of the Versatile Building Block: 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Introduction: Unlocking Synthetic Versatility

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and the availability of versatile building blocks are paramount for innovation. 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS 175203-19-7) emerges as a highly valuable synthetic intermediate, uniquely poised for diversification through cross-coupling chemistry.[1][2] Its structure is distinguished by three key features:

-

A selectively reactive Carbon-Bromine bond , the primary site for palladium-catalyzed cross-coupling.

-

Two electron-withdrawing fluorine atoms , which modulate the electronic properties of the aromatic ring, influencing both reactivity and the physicochemical characteristics of the final products.[3][4]

-

A 2-chloroethoxy side chain , which can serve as a handle for subsequent nucleophilic substitution or other transformations, adding another layer of synthetic potential.

The differential reactivity between the C-Br bond and the more robust C-Cl and C-F bonds allows for precise and selective functionalization.[5][6][7] This guide provides expert insights and detailed, field-tested protocols adapted for this specific substrate, enabling researchers, scientists, and drug development professionals to harness its full synthetic potential.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that generally involves three key stages: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[8][9]

The C-Br bond on this compound is the target for the initial, often rate-determining, oxidative addition step. The electron-deficient nature of the difluorinated ring enhances the electrophilicity of the carbon center, facilitating this crucial activation step.[10][11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS 175203-19-7 [matrix-fine-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

synthesis of novel heterocyclic compounds using 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

An Application Note on the Synthesis of Novel Heterocyclic Compounds Using 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

Introduction: A Versatile Building Block for Fluorinated Heterocycles

The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated heterocycles are of particular interest due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound is an emerging building block with significant potential for the construction of complex, fluorinated heterocyclic systems. Its trifunctional nature—a readily displaceable bromo group for cross-coupling reactions, a reactive chloroethoxy chain for cyclization, and a difluorinated phenyl ring for modulating electronic properties—offers a strategic advantage in the design of innovative molecular architectures.

This application note provides a comprehensive guide for researchers and drug development professionals on the potential synthetic applications of this compound. It outlines detailed protocols for two primary synthetic strategies: intramolecular cyclization to form dibenzo-oxazepine derivatives and palladium-catalyzed cross-coupling reactions for the synthesis of diverse biaryl and N-aryl heterocycles. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for the exploration of novel chemical space.

Strategic Applications in Heterocyclic Synthesis

The unique arrangement of functional groups in this compound allows for a variety of synthetic transformations. The following sections detail two high-impact strategies for the synthesis of novel heterocyclic compounds.

Strategy 1: Intramolecular Cyclization for the Synthesis of Dibenzo[b,f]\oxazepine Derivatives

One of the most powerful applications of this starting material is in the synthesis of dibenzo[b,f]\oxazepine scaffolds, which are privileged structures in medicinal chemistry. This strategy involves an initial nucleophilic aromatic substitution of the bromo group with an appropriate amine, followed by an intramolecular O-arylation to form the seven-membered ring.

Caption: Workflow for Dibenzo[b,f]\oxazepine Synthesis

Step 1: Buchwald-Hartwig Amination

This initial step couples this compound with a suitable amine, for example, 2-aminophenol. This reaction is a cornerstone of modern C-N bond formation.

-

Materials:

-

This compound (1.0 equiv)

-

2-Aminophenol (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous Toluene

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound, 2-aminophenol, Cs₂CO₃, and Xantphos.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene and Pd₂(dba)₃.

-

Heat the reaction mixture to 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate amine.

-

Step 2: Intramolecular O-Arylation (Ullmann Condensation)

The second step involves an intramolecular cyclization to form the oxazepine ring. The Ullmann condensation is a classic and reliable method for forming C-O bonds.

-

Materials:

-

Intermediate Amine from Step 1 (1.0 equiv)

-

Copper(I) Iodide (CuI, 0.2 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add the intermediate amine, CuI, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF.

-

Heat the reaction mixture to 140 °C for 24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final fluorinated dibenzo[b,f]\oxazepine.

-

| Compound | Molecular Weight | Expected ¹⁹F NMR Shifts (ppm) |

| Intermediate Amine | Varies | -110 to -130 |

| Final Dibenzo[b,f]\oxazepine | Varies | -115 to -140 |

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions for Diverse Heterocycle Synthesis

The bromo group on the starting material serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, which can then be used to construct other heterocyclic systems.

Caption: General Workflow for Cross-Coupling and Subsequent Cyclization

This example demonstrates a Suzuki coupling to introduce a boronic acid derivative, followed by a potential intramolecular cyclization. The Suzuki reaction is a versatile and widely used method for C-C bond formation.

Step 1: Suzuki Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Boronic Acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

-

2M Sodium Carbonate (Na₂CO₃) solution

-

Dioxane

-

-

Procedure:

-

To a round-bottom flask, add this compound, the boronic acid, and Pd(PPh₃)₄.

-

Add dioxane, followed by the 2M Na₂CO₃ solution.

-

Heat the reaction mixture to 90 °C for 8-12 hours under an inert atmosphere, monitoring by TLC or LC-MS.

-

Upon completion, cool to room temperature and add water.

-

Extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the coupled product.

-

Step 2: Subsequent Cyclization (Hypothetical Example)

The chloroethoxy group on the coupled product can be used for subsequent cyclization. For example, if the coupled aryl group contains a nucleophile (e.g., an alcohol or amine), an intramolecular Williamson ether synthesis or N-alkylation can be performed.

-

Materials:

-

Coupled Product from Step 1 (1.0 equiv)

-

A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

-

Anhydrous solvent (e.g., DMF, THF)

-

-

Procedure:

-

Dissolve the coupled product in the anhydrous solvent.

-

Add the base portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography to obtain the final heterocyclic product.

-

| Reaction Type | Coupling Partner | Resulting Structure |

| Suzuki | Aryl/Heteroaryl Boronic Acids | Biaryl/Heteroaryl-Aryl Systems |

| Sonogashira | Terminal Alkynes | Aryl Alkynes, precursors to indoles, quinolines |

| Buchwald-Hartwig | Amines, Amides, Carbamates | N-Aryl compounds, precursors to phenothiazines, acridines |

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel, fluorinated heterocyclic compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore its synthetic potential. By leveraging both intramolecular cyclization and palladium-catalyzed cross-coupling reactions, a wide array of complex molecular architectures can be accessed, paving the way for the discovery of new therapeutic agents and advanced materials. The successful application of these methods will undoubtedly contribute to the expanding field of fluorine chemistry and the development of next-generation functional molecules.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Application Notes: 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene in Agrochemical Synthesis

Introduction

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of novel agrochemicals.[1][2] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling or organometallic transformations, two activating fluorine atoms, and a chloroethoxy side chain, makes it a versatile precursor for creating complex molecular architectures.[1] The difluorophenyl moiety is a key pharmacophore in a number of modern fungicides, particularly those belonging to the azole class, which act as inhibitors of sterol biosynthesis in fungi. This document provides a detailed guide for researchers and synthetic chemists on the application of this compound in the synthesis of a potential triazole-based fungicide, leveraging its distinct chemical reactivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 175203-19-7 | [2] |

| Molecular Formula | C₈H₆BrClF₂O | [2] |